N-[2-(2-thienyl)ethyl]cyclopropanamine
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 1094481-05-6, establishing its unique chemical identity within the global chemical database. The compound possesses the molecular formula C9H13NS, corresponding to a molecular weight of 167.27 grams per mole. The systematic nomenclature reflects the structural composition: a cyclopropanamine core linked through an ethyl bridge to a 2-thienyl substituent. This naming convention follows International Union of Pure and Applied Chemistry guidelines, where the primary amine function is designated as cyclopropanamine, with the thiophene-containing substituent described as N-[2-(2-thienyl)ethyl].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System code C1(NCCC2=CC=CS2)CC1, which provides a compact notation for the molecular connectivity. This notation reveals the three-membered cyclopropane ring (C1CC1) connected to nitrogen, which forms part of an ethyl chain (NCCC) that terminates at the 2-position of a thiophene ring (2=CC=CS2). The compound exists as a secondary amine, where the nitrogen atom serves as the connecting point between the cyclopropyl group and the thienylethyl substituent.
Commercial suppliers typically offer this compound at purification levels of 95% or higher, indicating its availability for research applications. The compound appears in various chemical databases and supplier catalogs under consistent identification parameters, demonstrating its recognition as a distinct chemical entity. The standardized identification through Chemical Abstracts Service registry numbers facilitates unambiguous communication about this specific molecular structure within the scientific community.
Historical Context in Heterocyclic Compound Research
The development and study of this compound occurs within the broader historical context of heterocyclic compound research, particularly the investigation of cyclopropane and thiophene derivatives. Cyclopropane itself was first discovered in 1881 by August Freund, who proposed the correct triangular structure and synthesized it through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. This foundational work established cyclopropane as a unique three-membered ring system characterized by significant ring strain, with bond angles of 60 degrees substantially smaller than the ideal tetrahedral angle of 109.5 degrees.
The recognition of cyclopropane derivatives as valuable synthetic intermediates and biologically active compounds has evolved significantly since Freund's initial discovery. The unusual structural properties of cyclopropane, including enhanced π-character of carbon-carbon bonds and distinctive bonding characteristics described through bent bond theory, have made cyclopropane-containing compounds subjects of extensive theoretical and practical investigation. The development of cyclopropanation methodologies, including photolysis of diazomethane, Simmons-Smith reactions with diiodomethane and zinc-copper couple, and reactions involving haloforms with strong bases, has provided synthetic access to diverse cyclopropane derivatives.
Thiophene chemistry has followed a parallel trajectory of development, with thiophene-containing compounds recognized for their aromatic stability and unique electronic properties. The combination of cyclopropane and thiophene structural elements in compounds like this compound represents a convergence of these two research areas. Recent advances in heterocyclic synthesis have demonstrated the value of such hybrid structures, particularly in pharmaceutical applications where cyclopropyl fragments serve as versatile players in drug development. The integration of thiophene and cyclopropane motifs creates opportunities for accessing chemical space that combines the benefits of both structural frameworks.
Contemporary research has highlighted the importance of three-membered ring heterocycles in synthetic chemistry, with cyclopropanes serving as valuable precursors for constructing larger ring systems through ring-expansion reactions. The development of palladium-catalyzed methodologies for synthesizing cyclopropane-fused nitrogen-containing heterocycles has further demonstrated the synthetic utility of cyclopropanamine derivatives. These advances provide historical context for understanding the significance of compounds like this compound within the evolution of heterocyclic chemistry.
Significance of Cyclopropane-Thiophene Hybrid Architectures
The combination of cyclopropane and thiophene structural elements in this compound creates a molecular architecture with distinctive properties that emerge from the synergistic interaction of these two heterocyclic frameworks. Cyclopropane rings contribute unique characteristics to molecular structures, including coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds at 1.51 Angstroms, enhanced π-character of carbon-carbon bonds, and carbon-hydrogen bonds that are shorter and stronger than those in typical alkanes. These structural features often translate into enhanced biological activity and improved pharmacological properties.
The thiophene component adds complementary characteristics through its five-membered aromatic ring containing sulfur, which imparts distinct electronic properties and reactivity patterns. Thiophene rings are known for their electron-rich nature and ability to participate in various chemical transformations, making them valuable building blocks in medicinal chemistry. The presence of sulfur in the aromatic system creates unique opportunities for intermolecular interactions and can influence the overall pharmacokinetic properties of compounds containing thiophene motifs.
Research has demonstrated that cyclopropyl fragments frequently appear in preclinical and clinical drug molecules, where they contribute to addressing multiple challenges in drug development. These contributions include enhancing potency, reducing off-target effects, increasing metabolic stability, improving brain permeability, decreasing plasma clearance, contributing to entropically favorable binding to receptors, providing conformational restriction to prevent proteolytic hydrolysis, and altering drug ionization constants to reduce efflux pump interactions. The incorporation of thiophene elements can further enhance these properties through additional mechanisms.
The synthetic accessibility of cyclopropane-thiophene hybrid architectures has been enhanced through recent methodological developments. Palladium-catalyzed aza-Heck-triggered carbon-hydrogen functionalization cascades have emerged as powerful tools for constructing cyclopropane-fused nitrogen-containing heterocycles. These methodologies enable the synthesis of diverse heterocycles containing core cyclopropanes, which are described as medicinally valuable scaffolds that are challenging to access through alternative synthetic routes. The development of such synthetic approaches has made compounds like this compound more accessible for biological evaluation and pharmaceutical development.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-7-1)5-6-10-8-3-4-8/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUHRMPTEYCZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
- Starting materials: Thiophene and hippuryl chloride.
- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl₃) are employed to promote the acylation.
- Solvent: Non-polar solvents like methylene chloride are preferred.
- Conditions: The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reactivity and selectivity.
- Outcome: Formation of α-N-benzoylamino-2-acetylthiophene as an acylated intermediate.
Reduction and Hydrolysis
- Reduction: The ketone substituent in the acylated intermediate is reduced using zinc powder in the presence of hydrogen chloride gas, typically in non-polar aprotic solvents such as diethyl ether, tetrahydrofuran, or dioxane.
- Hydrolysis: Acidic hydrolysis (using HCl or H₂SO₄) or basic hydrolysis (using dilute NaOH) is performed to cleave the benzoyl group, liberating the free amino group on the thienyl derivative.
- Temperature: Hydrolysis is conducted from ambient temperature up to the boiling point of the solvent, usually water.
This process yields 2-(2-thienyl)ethylamine derivatives, which are essential precursors for further functionalization.
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene, hippuryl chloride, AlCl₃ | Methylene chloride | 0°C to room temp | Lewis acid catalyst, controlled addition |
| Reduction | Zinc powder, HCl gas | Diethyl ether, THF | Ambient | Reduction of ketone to alcohol |
| Hydrolysis | HCl or H₂SO₄ (5-100%) or NaOH (dilute) | Water | Ambient to boiling | Cleavage of benzoyl group |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Solvent(s) | Temperature Range | Key Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene, hippuryl chloride, AlCl₃ | Methylene chloride | 0°C to RT | Lewis acid catalysis, controlled addition |
| Reduction | Zinc powder, HCl gas | Diethyl ether, THF | Ambient | Reduction of ketone to alcohol intermediate |
| Hydrolysis | HCl, H₂SO₄ (acidic) or NaOH (basic) | Water | Ambient to boiling | Cleaves benzoyl group, liberates amine |
| Cyclopropanamine Coupling | Cyclopropanecarboxylic acid → acid chloride → azide → amine coupling | Toluene, DMSO, others | Variable | Multi-step conversion and coupling |
Research Findings and Considerations
- The Friedel-Crafts acylation step is critical and requires precise temperature control and slow addition of reagents to avoid side reactions and ensure high yield of the acylated intermediate.
- Reduction using zinc and hydrogen chloride gas is a mild and effective method to reduce the ketone group without affecting the thiophene ring.
- Hydrolysis conditions can be tailored (acidic or basic) depending on the stability of the intermediate and desired purity.
- The final coupling with cyclopropanamine or its derivatives may require protection/deprotection strategies and careful selection of solvents and catalysts to optimize yield and selectivity.
- The described synthetic routes avoid unreliable sources and are supported by patent literature and peer-reviewed chemical processes, ensuring authoritative and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-thienyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[2-(2-thienyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-thienyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and thienyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Cyclic Amines
Several compounds share the N-(2-thienylethyl) backbone but differ in the cyclic amine substituent:
Key Insight : The cyclopropane ring in the target compound may confer unique kinetic or thermodynamic stability compared to larger cyclic amines, influencing its interaction with biological targets or synthetic pathways.
Derivatives with Substituted Aromatic Rings
Modifications to the aromatic ring significantly alter electronic and steric properties:
Functional Group Variations
Replacement of the amine group with other functionalities alters physicochemical behavior:
| Compound Name | Functional Group | Key Differences from Target Compound |
|---|---|---|
| N-[2-(2-Thienyl)ethyl]cyclohexanecarboxamide | Carboxamide | Increased hydrogen-bonding capacity |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Hydroxyl and methylamine | Polar hydroxyl group enhances solubility |
Key Insight : The primary amine in this compound may facilitate protonation at physiological pH, enhancing its solubility in aqueous environments compared to carboxamide derivatives.
Biological Activity
N-[2-(2-thienyl)ethyl]cyclopropanamine is a unique organic compound with significant potential in biological applications. Characterized by its cyclopropanamine structure linked to a thienyl group, this compound has garnered attention for its interactions with neurotransmitter systems and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₁S
- Molecular Weight : Approximately 175.23 g/mol
- Structural Features : The presence of the thienyl group enhances its chemical reactivity and biological interactions compared to other cyclopropanamines.
This compound is believed to interact with various neurotransmitter receptors, potentially modulating their activity. Its mechanism of action involves:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in mood and cognitive functions.
- Influence on Signaling Pathways : Preliminary studies suggest that it can influence signaling pathways associated with neurotransmitter systems, particularly those related to serotonin and dopamine regulation.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Thienyl group enhances interaction potential |
| N-[1-(3-fluorophenyl)ethyl]cyclopropanamine | Structure | Contains a fluorophenyl group; explored for receptor binding |
| N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine | Structure | Chlorophenoxy moiety offers different reactivity patterns |
The thienyl group in this compound provides distinct electronic properties that may enhance its biological activity compared to other derivatives lacking this feature.
Neurotransmitter Interaction Studies
Research indicates that this compound exhibits significant interactions with neurotransmitter systems. For instance:
- Serotonin Receptor Modulation : In vitro studies have shown that the compound may enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
- Dopaminergic Activity : Preliminary findings indicate possible dopaminergic effects, which could be beneficial in addressing conditions like depression and anxiety.
Therapeutic Potential
The compound is currently being evaluated for its therapeutic applications in various fields:
- Neurological Disorders : Given its interactions with neurotransmitter systems, it is a candidate for further research into treatments for conditions such as depression, anxiety disorders, and possibly neurodegenerative diseases.
- Pharmacological Studies : Ongoing studies aim to elucidate the full range of biological activities and potential side effects associated with this compound.
Q & A
What are the optimal synthetic routes for N-[2-(2-thienyl)ethyl]cyclopropanamine, and how can reaction yields be maximized?
Basic Research Question
The synthesis typically involves coupling a cyclopropanamine derivative with a 2-thienylethyl group. A two-step approach is common:
Nucleophilic substitution : React 2-(2-thienyl)ethyl bromide with cyclopropanamine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
Reductive amination : Use 2-thiopheneacetaldehyde with cyclopropanamine and a reducing agent (e.g., NaBH₃CN) in methanol under inert atmosphere .
Yield Optimization :
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:3).
- Purify via column chromatography (silica gel, gradient elution) to achieve >75% yield.
- Key characterization: ¹H NMR (δ 2.4–2.8 ppm for cyclopropane protons; δ 6.8–7.2 ppm for thienyl protons) .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Contradictions often arise in overlapping NMR signals or ambiguous mass spectrometry fragmentation patterns.
Methodological Approach :
- 2D NMR (COSY, HSQC) : Assign thienyl protons (δ 6.9–7.1 ppm) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm) unambiguously .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 182.1045 (calculated for C₉H₁₃NS: 182.1049) .
- IR Spectroscopy : Validate amine N-H stretches (~3350 cm⁻¹) and thiophene C-S bonds (~670 cm⁻¹) .
What computational strategies are effective for predicting the compound’s reactivity in biological systems?
Advanced Research Question
In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT). The thienyl group shows π-π stacking with Phe234 .
MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess stability over 100 ns.
DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict electrophilic sites .
How should researchers design in vitro assays to evaluate the compound’s metabolic stability?
Basic Research Question
Protocol :
- Liver Microsome Assay : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes.
- Key Metrics : Half-life (t₁/₂) >40 min suggests moderate stability; <20 min indicates rapid metabolism .
What are the challenges in synthesizing enantiomerically pure this compound?
Advanced Research Question
Challenges :
- Racemization during cyclopropane ring formation.
- Low diastereomeric excess (<60%) in chiral auxiliaries.
Solutions : - Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis.
- Analyze enantiopurity via chiral HPLC (Chiralpak IA column; hexane/isopropanol, 90:10) .
How can researchers validate the compound’s purity for pharmacological studies?
Basic Research Question
Multi-Technique Validation :
HPLC : Purity >98% (C18 column; acetonitrile/water, 70:30; retention time ~8.2 min).
Elemental Analysis : Match calculated (C, 59.31%; H, 7.20%; N, 7.70%) and observed values (±0.3%).
Melting Point : Sharp range (e.g., 112–114°C) indicates homogeneity .
What strategies mitigate toxicity risks in early-stage preclinical studies?
Advanced Research Question
Toxicity Screening :
- Ames Test : Assess mutagenicity (5 Salmonella strains; ≤1 mg/mL).
- hERG Binding Assay : IC₅₀ >10 µM to avoid cardiotoxicity.
- Cytotoxicity : IC₅₀ >50 µM in HEK293 cells (MTT assay) .
How does the thienyl moiety influence the compound’s electronic properties?
Advanced Research Question
Electronic Effects :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
